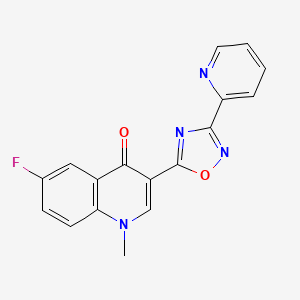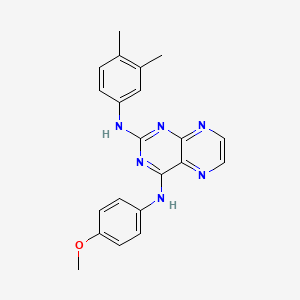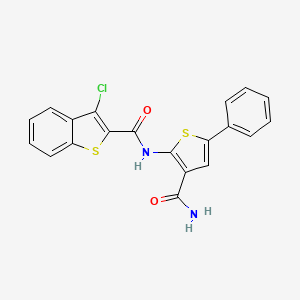
N-(5-(2,5-Dichlorthiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thiophene derivative.
Chlorination: The chlorination of the thiophene ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The final step involves the acetylation of the oxadiazole derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Oxidized derivatives of the thiophene ring.
Reduction products: Reduced derivatives of the oxadiazole ring.
Substitution products: Substituted derivatives at the chlorinated positions.
Wirkmechanismus
The mechanism of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its anticancer effects.
Pathways: The compound can modulate various signaling pathways, such as those involved in inflammation, apoptosis, and cell proliferation. This modulation can result in the desired biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other oxadiazole derivatives:
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring. This compound may have different biological activities and properties.
N-(5-(2,5-dimethylthiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with methyl groups instead of chlorine atoms. This compound may have different reactivity and biological activities.
N-(5-(2,5-difluorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with fluorine atoms instead of chlorine atoms. This compound may have different electronic properties and biological activities.
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2S/c1-3(14)11-8-13-12-7(15-8)4-2-5(9)16-6(4)10/h2H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKIXQVGGMWAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)


![tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B2417414.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2417416.png)
![2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2417418.png)

![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

